2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
2’-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with significant interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a biphenyl core substituted with a dimethylsulfamoyl group, a fluorine atom, and a carboxylic acid group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl core, followed by the introduction of the fluorine atom and the carboxylic acid group. The dimethylsulfamoyl group is then introduced through a sulfonation reaction.
Biphenyl Core Formation: The biphenyl core can be synthesized via a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions:
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the dimethylsulfamoyl group, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Various substituted biphenyl derivatives.
Reduction: Alcohols or aldehydes.
Oxidation: Sulfoxides or sulfones.
Scientific Research Applications
2’-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism by which 2’-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1’-biphenyl]-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylsulfamoyl group can enhance its binding affinity and specificity towards these targets, while the fluorine atom can influence its metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)benzoic acid: Similar structure but with a chlorine atom instead of fluorine.
3-Chloro-2’-(N,N-dimethylsulfamoyl)-[1,1’-biphenyl]-4-carboxylic acid: Another biphenyl derivative with a different substitution pattern.
Uniqueness
2’-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific combination of substituents, which imparts distinct chemical properties and reactivity. The presence of the fluorine atom can significantly alter its electronic properties and reactivity compared to its chloro-substituted analogs, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of 2’-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1’-biphenyl]-3-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-[2-(dimethylsulfamoyl)phenyl]-5-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)14-6-4-3-5-13(14)10-7-11(15(18)19)9-12(16)8-10/h3-9H,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEJEDLHFHRGPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692274 |
Source
|
Record name | 2'-(Dimethylsulfamoyl)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-26-2 |
Source
|
Record name | 2'-(Dimethylsulfamoyl)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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